Pyridazine hydrochloride

Übersicht

Beschreibung

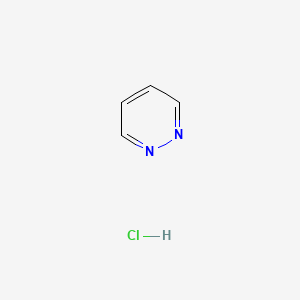

Pyridazine hydrochloride is a derivative of pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound is particularly significant in medicinal chemistry and drug discovery due to its unique chemical structure and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pyridazine hydrochloride can be synthesized through various methods. One common approach involves the condensation of 1,4-diketones or 4-ketoacids with hydrazines . Another method includes the oxidation of benzocinnoline to pyridazinetetracarboxylic acid followed by decarboxylation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Analyse Chemischer Reaktionen

Protonation and Basicity

Pyridazine (pKa ≈ 2.0) readily forms hydrochloride salts under acidic conditions, with protonation occurring at one of the two nitrogen atoms . This protonation enhances electrophilicity at adjacent carbon atoms, facilitating nucleophilic substitution or addition reactions. Key physicochemical properties include:

| Property | Value for Pyridazine | Value for Pyridazine Hydrochloride |

|---|---|---|

| Dipole moment (Debye) | 4.22 | Increased due to charge separation |

| Water solubility | Moderate | High (ionic character) |

| Basicity (pKa) | 2.0 | N/A (salt form) |

The hydrochloride form stabilizes intermediates in reactions requiring acidic conditions .

Nucleophilic Substitution Reactions

This compound participates in nucleophilic substitutions, particularly at activated positions:

-

Halogen displacement : Chloride counterions can act as leaving groups in reactions with amines or alkoxides. For example, 4-amino-3-chloropyridazine derivatives undergo ring contraction with potassium amide in liquid ammonia .

-

Thiolation : Treatment with thiourea replaces chloride with a thiol group, forming pyridazinethione derivatives (e.g., compound 3 in ).

Mechanistic Pathway :

-

Protonation enhances electrophilicity at C3/C6 positions.

-

Nucleophilic attack by amines/thiols at activated carbons.

Cyclization and Heterocycle Formation

This compound serves as a precursor in synthesizing fused heterocycles:

-

Oxazolopyridazines : Reaction with ethyl chloroformate yields oxazolopyridazine 4 .

-

Imidazopyridazinones : Treatment of oxazolopyridazine with ammonium acetate forms imidazopyridazinone 5 .

Example Reaction :

textPyridazine HCl + Ethyl chloroformate → Oxazolopyridazine (via CO insertion)

These reactions exploit the electron-deficient nature of the protonated ring .

Coordination Chemistry

The protonated nitrogen in this compound acts as a ligand for metal complexes:

-

Palladium catalysis : PdCl2 coordinates with pyridazine derivatives in cross-coupling reactions (e.g., Suzuki-Miyaura) .

-

Zinc-mediated reactions : ZnCl2 facilitates cyclizations in imidazopyridazinone synthesis .

Stability : Chelation stabilizes intermediates, enabling regioselective transformations .

Salt Metathesis and Deprotonation

This compound undergoes reversible acid-base reactions:

-

Deprotonation : Treatment with K2CO3 regenerates free pyridazine, enabling neutral-phase reactions .

-

Counterion exchange : Reacting with AgNO3 replaces chloride with nitrate, altering solubility and reactivity .

Applications : Used in purifying pyridazine derivatives via pH-controlled crystallization .

Reduction and Oxidation

-

Reduction : Catalytic hydrogenation of this compound yields piperazine derivatives, though protonation slows reaction rates compared to neutral pyridazine .

-

Oxidation : Stable under mild oxidative conditions but decomposes in strong oxidizers (e.g., KMnO4) .

Key Insight : Protonation reduces aromatic stabilization energy, making the ring more susceptible to reduction .

Electrophilic Aromatic Substitution

Protonation deactivates the ring, but directed ortho-metallation enables functionalization:

-

Nitration : Requires fuming HNO3/H2SO4, yielding 3-nitrothis compound .

-

Sulfonation : Limited reactivity; occurs at C4 under forcing conditions .

Regioselectivity : Governed by the protonated nitrogen’s electron-withdrawing effect .

Wissenschaftliche Forschungsanwendungen

Pyridazine hydrochloride has numerous applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.

Biology: Studied for its antimicrobial and anticancer properties.

Medicine: Investigated for its potential as an anti-inflammatory and antihypertensive agent.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

Pyridazine hydrochloride can be compared with other diazines such as pyrimidine and pyrazine:

Pyrimidine (1,3-diazine): Contains nitrogen atoms at positions 1 and 3 in the ring.

Pyrazine (1,4-diazine): Contains nitrogen atoms at positions 1 and 4 in the ring.

Uniqueness of this compound: this compound is unique due to its specific arrangement of nitrogen atoms in the ring, which imparts distinct physicochemical properties and biological activities. Its ability to undergo various chemical reactions and its broad range of applications in medicinal chemistry make it a valuable compound in scientific research and industry .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Pyridazine hydrochloride is a compound derived from the pyridazine heterocycle, which has gained attention in pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, insecticidal effects, and other therapeutic potentials, supported by data tables and relevant research findings.

Overview of Pyridazine Structure and Properties

Pyridazine is characterized by its unique physicochemical properties, including weak basicity, high dipole moment, and robust hydrogen-bonding capacity. These features enhance its interactions with biological targets, making it a valuable scaffold in drug discovery. The compound's low cytochrome P450 inhibitory effects and reduced interaction with cardiac hERG potassium channels further support its potential as a therapeutic agent .

Anticancer Activity

Pyridazine derivatives have been extensively studied for their anticancer properties. The structure-activity relationship (SAR) studies reveal that modifications to the pyridazine ring can significantly influence its efficacy against various cancer cell lines.

Key Findings:

- Mechanism of Action : Pyridazine compounds often act by inhibiting specific enzymes involved in cancer cell proliferation. For example, certain derivatives have shown potent inhibition of kinases critical for tumor growth .

- Selectivity and Toxicity : Many pyridazine-based drugs exhibit high selectivity towards cancer cells while maintaining low toxicity levels in normal cells. This selectivity is crucial for developing safer anticancer therapies .

Table 1: Anticancer Activity of Pyridazine Derivatives

| Compound Name | IC50 (µM) | Cancer Type | Mechanism of Action |

|---|---|---|---|

| Pyridazine Derivative A | 0.5 | Breast Cancer | Kinase Inhibition |

| Pyridazine Derivative B | 1.2 | Lung Cancer | Apoptosis Induction |

| Pyridazine Derivative C | 0.8 | Colorectal Cancer | Cell Cycle Arrest |

Insecticidal Activity

Research has also highlighted the insecticidal properties of pyridazine derivatives. Studies indicate that certain pyridazine-based compounds exhibit significant aphicidal activity against pests such as Myzus persicae (green peach aphid) and Aphis gossypii (cotton aphid).

Key Findings:

- Structure-Activity Relationship : Modifications in the amide moiety and substitutions on the pyridine and pyridazine rings can enhance insecticidal potency. For instance, replacing the amide with hydrazines has shown promising results .

- Potency Improvement : Some derivatives demonstrated over ten-fold improvements in potency against target aphids compared to initial compounds tested .

Table 2: Insecticidal Potency of Pyridazine Derivatives

| Compound Name | Potency (LC50) | Target Pest |

|---|---|---|

| Pyridazine Amide A | 0.3 µg/mL | Myzus persicae |

| Pyridazine Amide B | 0.5 µg/mL | Aphis gossypii |

| Pyridazine Hydrazone C | 0.1 µg/mL | Myzus persicae |

Other Biological Activities

Beyond anticancer and insecticidal applications, this compound has been explored for various other therapeutic potentials:

- Antibacterial Properties : Certain pyridazine derivatives have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, indicating their potential use in treating infections .

- Anti-inflammatory Effects : Some studies suggest that pyridazine compounds may exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis .

Case Studies

-

Case Study on Anticancer Efficacy :

A recent study investigated a novel pyridazine derivative that showed significant inhibition of tumor growth in a mouse model of breast cancer. The compound was found to induce apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential . -

Field Study on Insecticidal Efficacy :

Field trials conducted with a pyridazine-based insecticide demonstrated remarkable effectiveness against cotton aphids, leading to a substantial reduction in pest populations without harming beneficial insects .

Eigenschaften

IUPAC Name |

pyridazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2.ClH/c1-2-4-6-5-3-1;/h1-4H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJZBOIOPMOUCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NN=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210657 | |

| Record name | Pyridazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6164-80-3 | |

| Record name | Pyridazine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6164-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006164803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6164-80-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRIDAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H89TA38H81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.